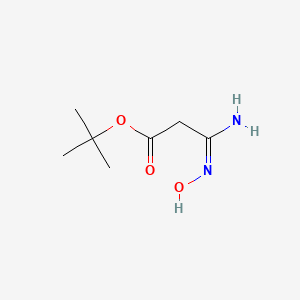

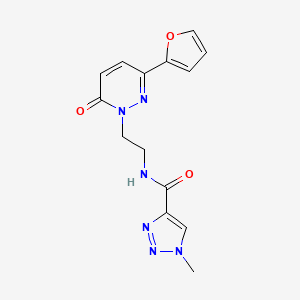

tert-Butyl 2-(-N'-hydroxycarbamimidoyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl acetate, also known as t-butyl acetate or TBAc, is a colorless flammable liquid with a camphor- or blueberry-like smell . It is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .

Synthesis Analysis

The primary method for TBAc production is based on the esterification process using tertiary butanol and acetic anhydride as feedstocks . An alternative method involves a direct synthesis of TBAc from isobutene and acetic acid through an additive reaction .Chemical Reactions Analysis

The conversion of acetic acid in the synthesis of TBAc strongly depends on the Brönsted acidity, while the selectivity of TBAc is linearly correlated with the ratio of Brönsted and Lewis acid amounts .Physical And Chemical Properties Analysis

Tert-Butyl acetate is a colorless liquid with a fruity odor . It has a density of 0.8593 g/cm³ and a boiling point of 97.8 °C . It is miscible in ether and ethanol, and has a solubility in water of 0.8 wt% at 22 °C .Applications De Recherche Scientifique

Acid Proliferation and Autocatalytic Fragmentation

A study by Ichimura, Arimitsu, and Kudo (1995) introduced a novel concept of acid proliferation through the autocatalytic fragmentation of an acetoacetate derivative, specifically tert-Butyl 2-methyl-2-(p-toluenesulfonyloxymethyl)acetoacetate. This process liberates p-toluenesulfonic acid, acting as an autocatalyst to increase acid concentration in geometric progression, highlighting its potential in synthetic chemistry applications (Ichimura, Arimitsu, & Kudo, 1995).

Degradation Pathways and Environmental Applications

The degradation pathways of methyl tert-butyl ether (MTBE) under the UV/H2O2 process were explored by Stefan, Mack, and Bolton (2000). Their research noted the generation of various byproducts, including tert-butyl formate and tert-butyl alcohol, from the degradation process. This study provides insights into the environmental applications of tert-butyl derivatives in treating pollutants (Stefan, Mack, & Bolton, 2000).

Synthesis of Furans and Pharmaceutical Intermediates

Research by Stauffer and Neier (2000) demonstrated the synthesis of tri- and tetrasubstituted furans catalyzed by trifluoroacetic acid, utilizing tert-butyl acetoacetate as a precursor. This synthesis pathway underscores the compound's utility in creating complex organic structures, vital for pharmaceutical and materials science (Stauffer & Neier, 2000).

Alkylation of Acetates in Organic Synthesis

A 2010 study by Iuchi, Obora, and Ishii introduced the alkylation of acetates with primary alcohols and diols in the presence of tert-BuOK, using tert-butyl acetate. This method highlights a novel route to carboxylates, emphasizing the compound's significance in organic synthesis and industrial chemistry (Iuchi, Obora, & Ishii, 2010).

Safety and Hazards

Orientations Futures

Tert-Butyl acetate is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . Its application has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada . Future research may focus on improving the synthesis process and expanding its applications.

Mécanisme D'action

Target of Action

It’s known that similar compounds like tert-butyl acetate are used as solvents in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .

Mode of Action

It’s known that tert-butyl acetate can convert aromatic nitriles to the corresponding n-tert-butylamides, catalyzed by sulfuric acid . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that tert-butyl acetate may cause irritation, potentially due to the acetic acid formed during hydrolysis .

Pharmacokinetics

It’s known that tert-butyl acetate is primarily hydroxylated at lower concentrations, while ester hydrolysis prevails at higher concentrations .

Result of Action

It’s known that tert-butyl acetate can cause irritation in humans, similar to n-butyl acetate .

Action Environment

It’s known that tert-butyl acetate is a colorless flammable liquid with a camphor- or blueberry-like smell .

Propriétés

IUPAC Name |

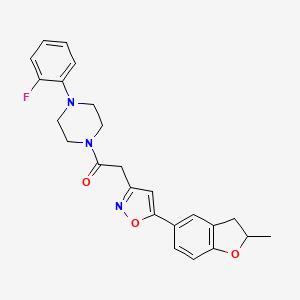

tert-butyl (3E)-3-amino-3-hydroxyiminopropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-7(2,3)12-6(10)4-5(8)9-11/h11H,4H2,1-3H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHKDZQXAXCAOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C/C(=N\O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2921672.png)

![Diethyl 2,6-dimethyl-4-[1-(4-methylphenyl)triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2921675.png)

![5,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2921680.png)

![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2921681.png)

![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2921687.png)

![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2921691.png)